1-Methyl-4-(3-methylcyclohexyl)benzene
Overview
Description
It is a colorless liquid that is insoluble in water but soluble in organic solvents such as alcohol, benzene, and ether. This compound was first synthesized in the 1960s as a byproduct of the petroleum industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-4-(3-methylcyclohexyl)benzene can be synthesized through various synthetic routes. One common method involves the alkylation of toluene with 3-methylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct during the refining of petroleum. The compound is separated and purified through distillation and other separation techniques.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(3-methylcyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
1-Methyl-4-(3-methylcyclohexyl)benzene has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(3-methylcyclohexyl)benzene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its application and the nature of the biological system being studied.
Comparison with Similar Compounds
1-Methyl-4-(3-methylcyclohexyl)benzene can be compared with other similar compounds, such as:
- 1-Methyl-4-(2-methylcyclohexyl)benzene
- 1-Methyl-4-(4-methylcyclohexyl)benzene
- 1-Methyl-4-(3-ethylcyclohexyl)benzene
These compounds share similar structural features but differ in the position or nature of the substituents on the cyclohexyl ring . The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and physical properties .
Properties
IUPAC Name |
1-methyl-4-(3-methylcyclohexyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-11-6-8-13(9-7-11)14-5-3-4-12(2)10-14/h6-9,12,14H,3-5,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRUEACCYJTBAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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